molecular formula C6H10ClN B8440401 N-allyl-2-chloroallylamine

N-allyl-2-chloroallylamine

Cat. No.: B8440401
M. Wt: 131.60 g/mol
InChI Key: ZKFWZFZGVCVERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-chloroallylamine is an organochlorine compound featuring an allylamine backbone with a chlorine substituent on the second carbon of the allyl chain. Chlorinated amines, such as this compound, are often utilized in cross-coupling reactions and polymer chemistry due to the reactivity of both the amine and chloro functional groups . The allyl group may enable participation in cycloaddition or polymerization processes, while the chlorine substituent could influence electronic properties and binding interactions in catalytic systems .

Properties

Molecular Formula

C6H10ClN

Molecular Weight

131.60 g/mol

IUPAC Name

2-chloro-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C6H10ClN/c1-3-4-8-5-6(2)7/h3,8H,1-2,4-5H2

InChI Key

ZKFWZFZGVCVERS-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-allyl-2-chloroallylamine with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Functional Groups
This compound C₆H₉ClN 133.6 (calculated) N/A Allylamine, Chloroalkene
N-Methyl-2-chloroaniline C₇H₈ClN 141.6 1.15 (at 25°C) Aromatic amine, Chloroarene
N-methylallylamine C₄H₉N 71.12 0.81 (at 20°C) Allylamine, Methylamine
  • N-Methyl-2-chloroaniline (): This aromatic amine exhibits higher density (1.15 g/mL) due to the chlorine atom and benzene ring. Its planar structure contrasts with the linear allyl chain in this compound, likely reducing conformational flexibility.
  • N-methylallylamine (): The absence of a chlorine substituent results in lower molar mass (71.12 g/mol) and density (0.81 g/mL). The methyl group may sterically hinder reactions compared to the chloro substituent in this compound.

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